An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties
An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-xylene (o-xylene) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂. It is one of three isomers of dimethylbenzene, the others being meta-xylene and para-xylene.[1][2] In this molecule, two methyl groups are substituted on a benzene ring at adjacent carbon atoms (the "ortho" position).[1][3] A colorless and flammable liquid with a characteristic sweet odor, o-xylene is a significant compound in the chemical industry, primarily sourced from the catalytic reforming of petroleum naphtha.[2][4] While widely used as a solvent in various industrial applications including paints, lacquers, and coatings, it also serves as a crucial precursor in the synthesis of phthalic anhydride, a key component in the production of plasticizers, dyes, and resins.[2][5] In the context of drug development and research, o-xylene is sometimes utilized as a solvent in pharmaceutical formulations.[2] Understanding its chemical and physical properties, metabolic pathways, and the experimental methodologies to determine these characteristics is essential for its safe and effective use in scientific and industrial settings.
Chemical Structure
The structure of o-xylene consists of a benzene ring with two methyl groups attached to adjacent carbon atoms.
IUPAC Name: 1,2-Dimethylbenzene[2][6]
Synonyms: o-Xylol, 2-Xylene, 1,2-Dimethylbenzol[6]
Chemical Formula: C₈H₁₀[1]
Molecular Weight: 106.168 g·mol⁻¹[1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of o-xylene.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic, sweet | [6] |
| Melting Point | -25.2 °C to -24 °C | [1][7] |
| Boiling Point | 144.4 °C | [1][8] |
| Density | 0.88 g/mL at 20 °C | [1][7] |
| Vapor Density | 3.7 (vs air) | [7] |
| Vapor Pressure | 7 mmHg at 20 °C | [1] |
| Refractive Index | 1.505 at 20 °C | [7] |
| Dipole Moment | 0.45 D | [9] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.02% (20 °C), 178 mg/L (25 °C) | [1][6] |
| Ethanol | Very soluble | [1] |
| Diethyl Ether | Very soluble | [1] |
| Acetone | Miscible | [7] |
| Benzene | Miscible | [7] |
Safety and Flammability
| Property | Value | Reference |
| Flash Point | 30 °C to 32 °C (closed cup) | [5][10] |
| Autoignition Temperature | 465 °C | [10] |
| Lower Explosive Limit | 0.9% | [11] |
| Upper Explosive Limit | 6.7% | [11] |
| LD₅₀ (oral, rat) | 3523 mg/kg | [12] |
Experimental Protocols
Detailed methodologies for determining the key properties of o-xylene are outlined below.
Determination of Boiling Point (Capillary Method)
The boiling point of o-xylene can be determined using a Thiele tube or a melting point apparatus with a boiling point attachment.[6][13]
Methodology:
-
A small amount of o-xylene is placed in a small test tube or fusion tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6]
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[13]
-
The assembly is heated in a liquid bath (like paraffin in a Thiele tube) or a heating block.[13] The heating should be gradual and uniform.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of o-xylene.[13]
Determination of Melting Point (Capillary Method)
For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.
Methodology:
-
A small amount of o-xylene is introduced into a capillary tube.
-
The capillary tube is cooled in a suitable bath (e.g., dry ice/acetone) until the sample solidifies.
-
The capillary tube containing the solid sample is then placed in a melting point apparatus.[14]
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[12]
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is the melting point of the substance.[15]
Determination of Density (Pycnometer Method)
The density of a liquid like o-xylene can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][8]
Methodology:
-
A clean, dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with o-xylene, ensuring no air bubbles are present, and the excess liquid is removed. The outside of the pycnometer is carefully dried.
-
The pycnometer filled with o-xylene is weighed (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference liquid is weighed (m₃).
-
The density of o-xylene (ρ) is calculated using the following formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_ref where ρ_ref is the density of the reference liquid.
Determination of Solubility
The solubility of o-xylene in various solvents is determined by direct observation.
Methodology:
-
A specific volume of the solvent (e.g., 1 mL of water) is placed in a test tube.[16]
-
A small, measured amount of o-xylene (e.g., 0.1 mL) is added to the test tube.
-
The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).[16]
-
The mixture is allowed to stand and is then observed. If a single homogeneous phase is present, the substance is considered soluble. If two distinct layers form, it is insoluble.[17] If droplets are suspended, it is sparingly soluble.
-
This process is repeated with different solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of o-xylene is relatively simple. Due to the symmetry of the molecule, the aromatic protons give rise to a complex multiplet, while the methyl protons appear as a single sharp peak.
¹³C NMR: The ¹³C NMR spectrum of o-xylene shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.[18]
Experimental Protocol (General):
-
A dilute solution of o-xylene is prepared in a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, and broadband proton decoupling is typically used to simplify the spectrum.[19]
-
The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts of the peaks are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum of o-xylene shows characteristic absorption bands for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups.
Experimental Protocol (Liquid Film):
-
Two salt plates (e.g., NaCl or KBr) are cleaned and dried.
-
A drop or two of o-xylene is placed on the surface of one salt plate.
-
The second salt plate is placed on top, spreading the liquid into a thin film.
-
The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded over the desired range (e.g., 4000-600 cm⁻¹).[20]
Mass Spectrometry (MS)
Mass spectrometry of o-xylene typically involves electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the structure of the molecule. The mass spectrum of o-xylene will show a molecular ion peak at m/z = 106. Common fragment ions are observed at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 77 (phenyl ion, [C₆H₅]⁺).[21]
Experimental Protocol (General):
-
A small sample of o-xylene is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
-
The sample is vaporized and then ionized, typically by a beam of high-energy electrons (electron ionization).
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Metabolic Pathways
In biological systems, o-xylene is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[22] The metabolic process involves the oxidation of one of the methyl groups.
The degradation of o-xylene can proceed through several pathways, particularly in microorganisms. One common pathway involves the oxidation of a methyl group to form o-methylbenzyl alcohol, which is then further oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoic acid.[7][11] Another pathway involves the direct oxidation of the aromatic ring.[7]
Below is a diagram representing a common microbial degradation pathway for o-xylene.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. mt.com [mt.com]
- 4. thinksrs.com [thinksrs.com]
- 5. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. enviPath [envipath.org]
- 8. Density - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. o-Xylene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. quora.com [quora.com]
- 19. sc.edu [sc.edu]
- 20. scribd.com [scribd.com]
- 21. o-xylene mass spectrumExamine the partial mass | Chegg.com [chegg.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
